molecular formula C11H15NO4 B13063102 Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate

Cat. No.: B13063102
M. Wt: 225.24 g/mol
InChI Key: YGIBRNUUKOXIKP-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine and is characterized by the presence of two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate typically involves the reaction of 2,4-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and methoxy groups. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of methoxy groups.

    Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate: Similar structure but with methoxy groups at different positions on the benzene ring.

Uniqueness

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate, also known as a derivative of the amino acid structure, has garnered attention for its potential biological activities. This article presents a comprehensive review of the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and two methoxy groups on the phenyl ring. These structural components enhance its solubility and reactivity, making it a candidate for various pharmaceutical applications. The molecular formula is represented as C11H15NO3C_{11}H_{15}NO_3.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups facilitate hydrophobic interactions. These interactions are crucial for modulating enzyme activity and influencing cellular processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound shows significant antimicrobial properties against various pathogens. For instance, it was effective in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. It interacts with cellular pathways that may lead to apoptosis in cancer cells. In vitro studies have shown promising results against several cancer cell lines, indicating a potential role in cancer therapy .
  • Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed the compound's effectiveness against various bacterial strains. The results highlighted its ability to inhibit biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
    Bacterial StrainMIC (μg/mL)Biofilm Reduction (%)
    Staphylococcus aureus0.2270
    Staphylococcus epidermidis0.2565
  • Anticancer Activity : In vitro assays revealed that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 30 μM .
  • Neuroprotective Study : A case study involving neuronal cell cultures indicated that treatment with the compound reduced oxidative stress markers significantly, suggesting potential therapeutic applications in neurodegenerative diseases .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-amino-2-(2,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H15NO4/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3

InChI Key

YGIBRNUUKOXIKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)OC)N)OC

Origin of Product

United States

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